

A Technical Guide to Fmoc-Tyr-OH: Synthesis, Application, and Biological Significance

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Compound of Interest

Compound Name: Fmoc-Tyr-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N α -(9-Fluorenylmethoxycarbonyl)-L-tyrosine (**Fmoc-Tyr-OH**), a cornerstone reagent in modern peptide chemistry. This document details its chemical identifiers, physical properties, and critical role in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the significance of tyrosine phosphorylation in cellular signaling pathways, offering a context for the application of peptides synthesized using this vital amino acid derivative.

Chemical and Physical Data of Fmoc-Tyr-OH

Fmoc-Tyr-OH is an N-terminally protected form of the amino acid L-tyrosine, indispensable for the stepwise assembly of peptides. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, allowing for selective deprotection under mild conditions, a hallmark of Fmoc-based solid-phase peptide synthesis.^[1]

Chemical Identifier	Value	Reference(s)
CAS Number	92954-90-0	[2]
Molecular Formula	C ₂₄ H ₂₁ NO ₅	[2]
Molecular Weight	403.43 g/mol	[2]
IUPAC Name	(2S)-2-[[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-hydroxyphenyl)propanoic acid	[3]
Synonyms	N α -Fmoc-L-tyrosine, Fmoc-L-Tyrosine	[2][3]
Appearance	White to off-white solid	
Solubility	Soluble in DMF and DMSO	
Storage Temperature	2-8°C	[4]

The Role of Fmoc-Tyr-OH in Solid-Phase Peptide Synthesis

Fmoc-Tyr-OH is a fundamental building block in the synthesis of peptides and proteins. Its application is central to the Fmoc/tBu strategy of SPPS, where the Fmoc group protects the α -amino group, and an acid-labile group, such as tert-butyl (tBu), can be used to protect the hydroxyl side chain of tyrosine to prevent unwanted side reactions.

General Workflow for Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, coupling, and washing steps.



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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Manual Solid-Phase Synthesis of a Tripeptide (e.g., Gly-Ala-Tyr)

This protocol outlines the manual synthesis of the tripeptide Gly-Ala-Tyr on a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

Materials:

- Fmoc-Tyr(tBu)-Wang resin
- Fmoc-Ala-OH
- Fmoc-Gly-OH
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagent (e.g., HBTU/DIPEA in DMF)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
- Fritted syringe reaction vessel

Procedure:

- Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10-20 minutes. Drain and wash the resin thoroughly with DMF.
- Alanine Coupling:
 - In a separate vial, dissolve Fmoc-Ala-OH and the coupling reagent in DMF.

- Add this solution to the deprotected resin and agitate for 1-2 hours.
- Drain the coupling solution and wash the resin with DMF.
- Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.
- Glycine Coupling:
 - In a separate vial, dissolve Fmoc-Gly-OH and the coupling reagent in DMF.
 - Add this solution to the deprotected resin and agitate for 1-2 hours.
 - Drain the coupling solution and wash the resin with DMF.
- Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from glycine.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with dichloromethane (DCM) and dry under vacuum.
 - Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification: Precipitate the peptide from the filtrate using cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.

Synthesis of Phosphotyrosine-Containing Peptides

Tyrosine phosphorylation is a key post-translational modification that regulates numerous cellular processes. The synthesis of phosphotyrosine-containing peptides is crucial for studying these signaling pathways. Several strategies exist for incorporating phosphotyrosine into peptides using Fmoc-SPPS.

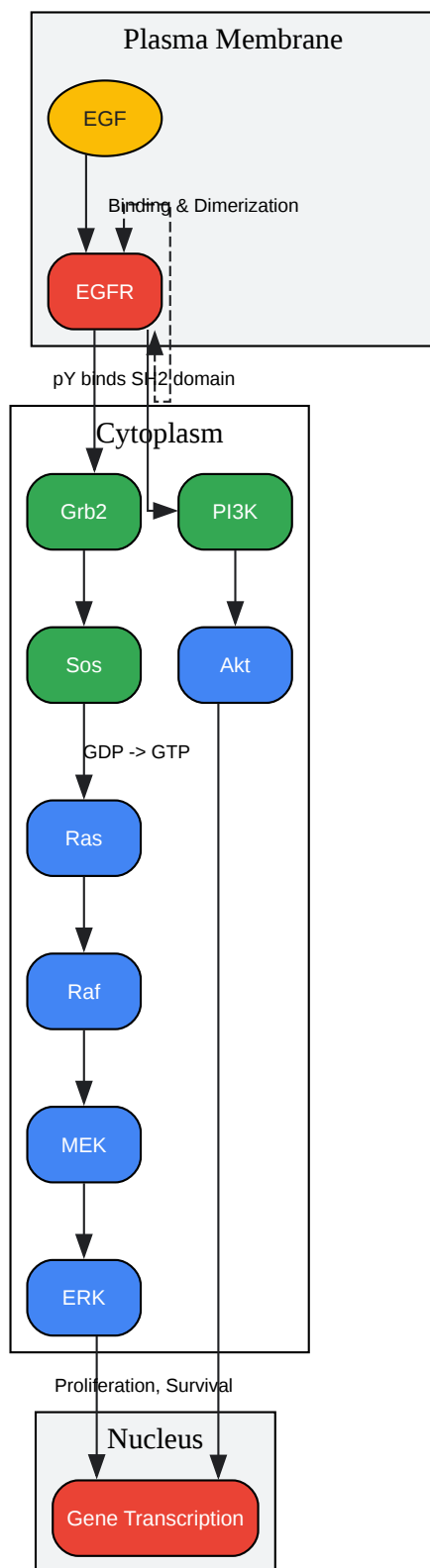
Fmoc-Tyr(P)-OH Derivative	Key Features	Coupling Conditions
Fmoc-Tyr(PO(OBzl)OH)-OH	Most commonly used; partially protected phosphate.	Best with uronium-based reagents (HBTU, HATU) and excess DIPEA.
Fmoc-Tyr(PO ₃ H ₂)-OH	Simplest and most cost-effective; unprotected phosphate.	Sluggish coupling; best with HATU and at least three equivalents of DIPEA.
Fmoc-Tyr(PO(NMe ₂) ₂)-OH	Offers good solubility and coupling efficiency.	Standard coupling conditions.

Tyrosine Phosphorylation in Cellular Signaling

The phosphorylation of tyrosine residues on proteins is a pivotal event in signal transduction, creating binding sites for proteins containing Src Homology 2 (SH2) domains.^[5] This mechanism is central to the function of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a critical role in regulating cell growth, survival, and differentiation.^[6] ^[7] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades.^[8]^[9]

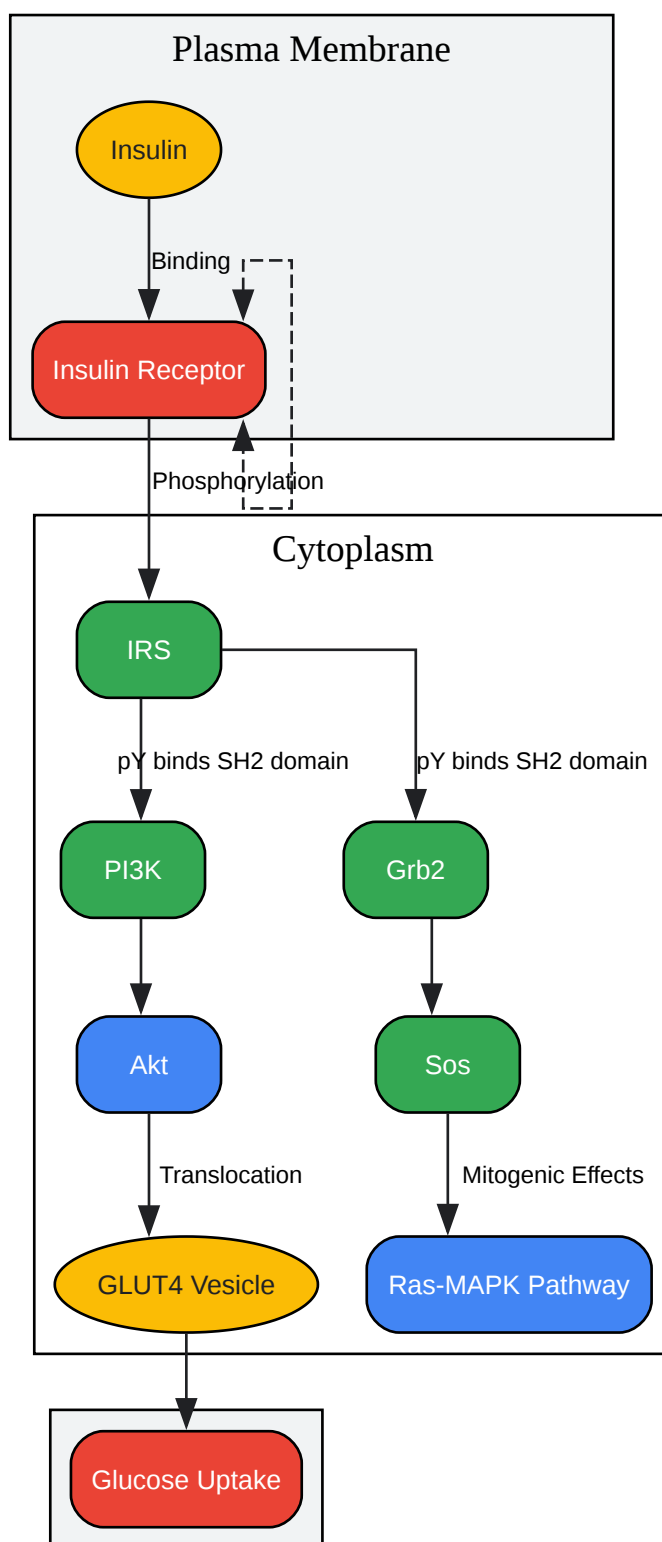


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Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Insulin Receptor Signaling Pathway

The insulin receptor, another RTK, is crucial for regulating glucose homeostasis.^[10] Insulin binding triggers autophosphorylation of the receptor, leading to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins.^[11] Phosphorylated IRS then serves as a docking site for various SH2 domain-containing proteins, including Grb2 and PI3K.^[10]



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Caption: Key pathways in insulin receptor signaling.

Conclusion

Fmoc-Tyr-OH is an essential tool for chemists and biologists engaged in peptide synthesis and the study of cellular signaling. Its strategic use in SPPS enables the creation of complex peptides, including those with post-translational modifications like phosphorylation, which are vital for dissecting intricate biological pathways. A thorough understanding of its properties and applications is paramount for advancing research in drug discovery and molecular biology.

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